molecular formula C9H13N3O2S2 B8501343 2-(4-Thiomorpholinyl)-3-pyridinesulfonamide

2-(4-Thiomorpholinyl)-3-pyridinesulfonamide

Cat. No. B8501343
M. Wt: 259.4 g/mol
InChI Key: QOGAPOJKZGNYQJ-UHFFFAOYSA-N
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Patent
US04707179

Procedure details

In a dry flask under an inert nitrogen atmosphere was mixed 2.5 g of 2-chloro-3-pyridinesulfonamide, 100 mL of dry N,N-dimethylformamide (DMF), and 2.7 mL of thiomorpholine. The mixture was heated at 80° C. overnight at which time an additional 0.3 mL of thiomorpholine was added and the heating was continued. After 24 hours the mixture was concentrated and the residue was taken up in THF. The solids were filtered and the filtrate was concentrated and chromatographed on silica gel using 1:1 ethyl acetate/hexane as eluent. The pure subject compound was isolated as a solid, which melted at 176°-177° C.; NMR (200 MHz, CDCl3): δ 2.89 (m, CH2S, 4H), 3.45 (m, CH2N, 4H), 5.52 (s, NH2, 2H), 7.26 (t, ArH, 1H), 8.2-8.6 (m, ArH, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:12]1[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1>CN(C)C=O>[N:12]1([C:2]2[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)N
Name
Quantity
2.7 mL
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCSCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
After 24 hours the mixture was concentrated
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 1:1 ethyl acetate/hexane as eluent
CUSTOM
Type
CUSTOM
Details
The pure subject compound was isolated as a solid, which melted at 176°-177° C.

Outcomes

Product
Name
Type
Smiles
N1(CCSCC1)C1=NC=CC=C1S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.